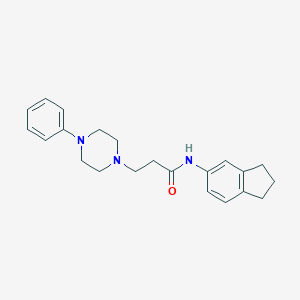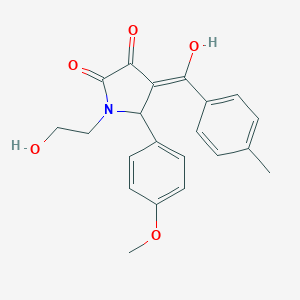
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as DPI, is a compound that has been extensively studied for its potential therapeutic applications. DPI is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide acts by selectively blocking the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate dopamine neurotransmission, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to modulate dopamine neurotransmission in various regions of the brain, including the mesolimbic and mesocortical pathways. This modulation can result in changes in behavior, cognition, and mood. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission. However, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's potency and efficacy can vary depending on the experimental conditions, which may limit its usefulness in certain contexts.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide. One potential application is in the treatment of addiction, where N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's selective dopamine D3 receptor antagonism may help reduce drug-seeking behavior. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's anti-inflammatory and antioxidant effects suggest potential applications in neurodegenerative disorders such as Alzheimer's disease. Further research is needed to fully understand N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide's therapeutic potential and optimize its use in clinical settings.
Synthesemethoden
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with 4-phenylpiperazine, followed by the addition of propanoyl chloride. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. Its selective dopamine D3 receptor antagonism makes it a promising candidate for the treatment of these disorders.
Eigenschaften
Produktname |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C22H27N3O |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C22H27N3O/c26-22(23-20-10-9-18-5-4-6-19(18)17-20)11-12-24-13-15-25(16-14-24)21-7-2-1-3-8-21/h1-3,7-10,17H,4-6,11-16H2,(H,23,26) |
InChI-Schlüssel |
QEECXAPGFVYVAI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)


![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)
